4-(3-Trifluoromethyl-benzyl)-piperidine CAS 37581-28-5 properties
4-(3-Trifluoromethyl-benzyl)-piperidine CAS 37581-28-5 properties
CAS: 37581-28-5 | Formula: C₁₃H₁₆F₃N | M.W.: 243.27 g/mol [][2]
Executive Summary
4-(3-Trifluoromethyl-benzyl)-piperidine is a specialized heterocyclic building block belonging to the 4-benzylpiperidine class. In medicinal chemistry, this scaffold is recognized as a "privileged structure" due to its ability to mimic the biogenic amine pharmacophore, facilitating binding to G-protein coupled receptors (GPCRs), monoamine transporters, and ion channels.
The inclusion of the 3-trifluoromethyl (3-CF₃) group on the benzyl ring serves two critical functions:
-
Metabolic Stability: It blocks metabolic oxidation at the vulnerable benzyl position and aromatic ring.
-
Lipophilicity Modulation: It significantly increases the logP, enhancing blood-brain barrier (BBB) penetration, which is essential for its primary application in central nervous system (CNS) drug discovery.
This guide details the physicochemical properties, synthetic pathways, and application of this compound in the development of Sigma receptor ligands and NMDA antagonists.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
| Property | Data |
| CAS Number | 37581-28-5 |
| IUPAC Name | 4-[[3-(Trifluoromethyl)phenyl]methyl]piperidine |
| SMILES | FC(F)(F)C1=CC=CC(CC2CCNCC2)=C1 |
| InChI Key | PZWXUYUFCRMWPP-UHFFFAOYSA-N |
| Molecular Weight | 243.27 g/mol |
| Physical State | Solid (typically as HCl salt); Free base is a viscous oil/low-melting solid |
| Predicted LogP | ~3.8 – 4.2 (Highly Lipophilic) |
| pKa (Predicted) | ~10.5 (Piperidine Nitrogen) |
| Solubility | Soluble in DMSO, Methanol, DCM; Poor water solubility (free base) |
Synthetic Methodologies
The synthesis of 4-benzylpiperidines can be approached via two primary strategies: the classical Styrylpyridine Reduction (industrial scale) and the modern Suzuki-Miyaura Coupling (analog generation).
Method A: The Styrylpyridine Reduction (Classic Route)
This method is preferred for large-scale preparation due to the availability of cheap starting materials (4-picoline and benzaldehydes).
-
Condensation: 4-Picoline is condensed with 3-trifluoromethylbenzaldehyde in acetic anhydride or using a Lewis acid catalyst (e.g., ZnCl₂) to yield the 4-styrylpyridine intermediate.
-
Reduction: The styrylpyridine undergoes catalytic hydrogenation (Pd/C or PtO₂) in acidic media (AcOH/HCl). This step simultaneously reduces the alkene and the pyridine ring to the piperidine.
Method B: Suzuki-Miyaura Coupling (Modern Route)
This route allows for late-stage diversification and avoids harsh condensation conditions.
-
Boronate Formation: N-Boc-4-en-piperidine is hydroborated (using 9-BBN) to form the alkylborane species.
-
Coupling: The alkylborane is coupled with 1-bromo-3-(trifluoromethyl)benzene using a Palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (K₂CO₃).
-
Deprotection: Acidic removal of the Boc group yields the target.
Visualization: Synthetic Pathway (Method A)
Figure 1: The classical condensation-reduction route for synthesizing 4-benzylpiperidines.
Applications in Drug Discovery
The 4-(3-trifluoromethyl-benzyl)-piperidine moiety acts as a pharmacophore for several critical CNS targets.
A. Sigma Receptor Ligands (σ1 / σ2)
The 4-benzylpiperidine scaffold is a "privileged structure" for Sigma receptors.
-
Mechanism: The basic piperidine nitrogen forms an electrostatic interaction with Asp126 in the σ1 receptor binding pocket, while the benzyl group occupies the primary hydrophobic pocket.
-
Role of 3-CF₃: The trifluoromethyl group enhances binding affinity by filling the hydrophobic sub-pocket and preventing metabolic deactivation. These ligands are investigated for neuropathic pain and neuroprotection .
B. NMDA Receptor Antagonists (NR2B Subtype)
This scaffold mimics the "tail" region of Ifenprodil , a classic NR2B-selective antagonist.
-
Structure-Activity Relationship (SAR): The piperidine ring serves as a linker, positioning the aromatic "head" (often a phenol or heterocycle) and the hydrophobic "tail" (the 3-CF3-benzyl group) to bridge the interface between the GluN1 and GluN2B subunits.
-
Therapeutic Potential: Treatment of depression (rapid-acting antidepressants) and stroke recovery.
C. Monoamine Transporter Modulators
Unsubstituted 4-benzylpiperidine is a monoamine releasing agent.
-
Selectivity: Adding the 3-CF₃ group shifts activity from non-selective release to specific modulation of the Serotonin Transporter (SERT) or Dopamine Transporter (DAT) , often converting the compound into a reuptake inhibitor rather than a releaser.
Handling & Safety Protocols
Hazard Classification (GHS):
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Experimental Handling:
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The free base readily absorbs CO₂ from the air to form carbamates; the HCl salt is stable.
-
Solubility: For biological assays, dissolve the free base in DMSO (up to 100 mM). For aqueous buffers, conversion to the hydrochloride salt is required.
-
Disposal: As a fluorinated organic compound, it must be disposed of via high-temperature incineration to prevent environmental accumulation of persistent fluorinated byproducts.
References
-
Sigma-Aldrich. (n.d.).[4] 4-(3-Trifluoromethyl-benzyl)-piperidine Product Sheet. Retrieved from
-
Vice, S., et al. (2001). "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol." Journal of Organic Chemistry, 66(7), 2487-2492. Retrieved from
-
Berardi, F., et al. (2004). "Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine... as Potent σ Ligands." Journal of Medicinal Chemistry, 47(9), 2308–2317. Retrieved from
-
Maher, M. P., et al. (2006). "Discovery and characterization of a novel, potent, and selective NR2B antagonist." Journal of Pharmacology and Experimental Therapeutics. Retrieved from
